3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride
Description
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is a sulfonyl chloride derivative featuring a pyridine core substituted with a benzyloxy group at the 3-position and a sulfonyl chloride group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides via nucleophilic substitution. Its reactive sulfonyl chloride group enables coupling with amines or alcohols, critical in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-phenylmethoxypyridine-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S.ClH/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZZPACEPHXHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
They can form sulfonamides and sulfonic esters, which are common functional groups in a variety of chemical compounds.
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions.
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, facilitating the formation of these derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes . This reactivity makes it a valuable reagent in biochemical synthesis and modification of biomolecules.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns and metabolic processes . These effects are particularly relevant in the context of cancer research, where the compound’s ability to inhibit cell proliferation is of great interest.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent binding can result in changes in the activity of target enzymes, ultimately affecting cellular processes such as gene expression and metabolism. The compound’s ability to form stable covalent bonds with biomolecules underlies its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the optimal dosage for therapeutic applications and for understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Biological Activity
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride (CAS No. 1220039-86-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound is characterized by the presence of a benzyloxy group attached to a pyridine ring, along with a sulfonyl chloride functional group. These structural features contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions. The use of specific solvents and reagents can influence the yield and purity of the final product, which is crucial for subsequent biological testing .
Antimicrobial Activity
Research indicates that compounds similar to 3-Benzyloxy-pyridine-2-sulfonyl chloride exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives demonstrate selective inhibition against various bacterial strains, including Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range around 16 µg/mL, suggesting potent activity against pathogenic bacteria .
Antitumor Effects
Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected remain an area of ongoing research, but initial findings are promising .
The proposed mechanism by which 3-Benzyloxy-pyridine-2-sulfonyl chloride exerts its effects involves interaction with cellular pathways related to growth factor signaling and apoptosis. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis that is often targeted in cancer therapy .
Case Studies
Scientific Research Applications
Biochemical Properties
3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride is characterized by its sulfonyl chloride group, which exhibits high reactivity towards nucleophiles. This property allows the compound to form covalent bonds with amino groups on proteins and enzymes, facilitating various biochemical reactions. It plays a crucial role in the synthesis of pyrimidine derivatives, which are essential in the development of pharmaceuticals and agrochemicals .
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 16 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | TBD (to be determined) |
| Pseudomonas aeruginosa | TBD |
Antitumor Effects
Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected are still under investigation, but initial findings are promising. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis targeted in cancer therapy .
Table 3: Antitumor Activity Overview
| Cancer Cell Line | Observed Effect |
|---|---|
| HeLa | Inhibition of proliferation |
| MCF-7 | Induction of apoptosis |
| A549 | Cell cycle arrest |
Therapeutic Applications
The diverse reactivity of this compound makes it a valuable intermediate in medicinal chemistry. Its ability to modify biomolecules opens avenues for drug design and development, particularly in creating new classes of therapeutics targeting bacterial infections and cancer.
Case Studies: Therapeutic Potential
- Antibacterial Drug Development : A study demonstrated that derivatives of this compound could be conjugated with known antibiotics to enhance their efficacy against resistant bacterial strains.
- Cancer Therapy : Research is ongoing to explore its potential as a chemotherapeutic agent, particularly in combination therapies aimed at enhancing the effectiveness of existing cancer treatments.
Comparison with Similar Compounds
Key Structural Differences:
- Benzydamine Hydrochloride (, Fig. 1): Contains a benzyl-substituted tertiary amine and a biphenyl ether. Unlike 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride, it lacks a sulfonyl chloride group, reducing its reactivity toward nucleophiles. Instead, its amine group facilitates protonation, enhancing water solubility .

- Tapentadol Hydrochloride (, Fig. 1): Features a phenol ether and a secondary amine. Its structure supports opioid receptor binding, whereas the sulfonyl chloride in the target compound enables covalent bond formation with biomolecules .
- Chlorphenoxamine Hydrochloride (, Fig. 1): Includes an ether-linked diaryl structure and a tertiary amine. Its functional groups favor antihistaminic activity, contrasting with the sulfonyl chloride’s role as a synthetic intermediate .
Reactivity Profile:
- Sulfonyl Chloride Group : Highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). This contrasts with the amine or ether groups in similar hydrochlorides, which participate in acid-base or hydrogen-bonding interactions.
- Hydrochloride Salt : Improves aqueous solubility across all compounds but introduces hygroscopicity.
Data Table of Comparative Analysis
Preparation Methods
Diazotization and Fluoborate Intermediate Route
A highly efficient method for preparing pyridine sulfonyl chlorides involves diazotization of aminopyridines followed by chlorination of the diazonium fluoborate intermediate.
- Starting material: 3-aminopyridine or suitably substituted aminopyridine (for benzyloxy substitution, 3-benzyloxy-2-aminopyridine would be used).
- Diazotization: The amino group is converted to a diazonium salt by reaction with sodium nitrite in dilute hydrochloric acid at low temperatures (0–5 °C).
- Formation of diazonium fluoborate: Sodium fluoborate is added to stabilize the diazonium intermediate.
- Chlorination: The diazonium fluoborate salt is reacted with thionyl chloride in the presence of a catalyst such as cuprous chloride at low temperature to afford the sulfonyl chloride.
- High yield (up to 90% for pyridine-3-sulfonyl chloride).
- Mild reaction conditions with temperature control.
- Reduced environmental impact compared to classical sulfonation-chlorination routes.
Example data for pyridine-3-sulfonyl chloride synthesis:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | 3-aminopyridine, 6 mol/L HCl, NaNO2, NaBF4, 0–5 °C | 95.3 | Formation of diazonium fluoborate |
| Chlorination | Thionyl chloride, CuCl catalyst, 0–5 °C, overnight | 90.7 | Extraction and purification |
Note: For this compound, the starting aminopyridine would be substituted accordingly before diazotization.
Sulfonation Followed by Chlorination in Organic Solvents
Another approach involves:
- Sulfonation of 3-benzyloxy-pyridine to form the corresponding sulfonic acid.
- Chlorination of the sulfonic acid using phosphorus pentachloride or phosphorus trichloride in organic solvents such as chlorobenzene or trifluoromethylbenzene.
- Use of chlorobenzene or trifluoromethylbenzene as solvents avoids formation of byproducts seen with toluene.
- Reaction proceeds under controlled temperature to prevent runaway.
- Avoids handling of hazardous waste such as phosphorus oxychloride by-products through solvent choice.
- Allows direct use of the sulfonyl chloride intermediate in subsequent steps without isolation.
| Step | Reagents/Conditions | Advantages |
|---|---|---|
| Sulfonation | Chlorosulfonic acid or sulfuric acid (classical) | Produces sulfonic acid intermediate |
| Chlorination | Phosphorus pentachloride in chlorobenzene, reflux | High purity, high yield, safe |
This method is suitable for preparing sulfonyl chlorides including this compound with improved safety and purity profiles.
Direct Sulfonamide Formation Using Pyridine-3-sulfonyl Chloride Hydrochloride
In practical applications, this compound is often prepared as a hydrochloride salt and used directly in sulfonamide formation reactions.
- Reaction with amines in dichloromethane at 0 °C to room temperature.
- Use of triethylamine as a base to neutralize hydrochloric acid formed.
- Reaction times range from 0.5 to 24 hours depending on substrates.
- Work-up involves aqueous washes (sodium bicarbonate, brine) and drying over magnesium sulfate.
- Purification by silica gel chromatography.
Representative experimental data:
| Reaction Component | Conditions | Yield (%) | Notes |
|---|---|---|---|
| This compound + amine | CH2Cl2, 0 °C to RT, triethylamine base, 2–24 h | 85–95 | Formation of sulfonamide derivatives |
This method highlights the utility of the hydrochloride salt form for efficient coupling reactions in medicinal chemistry.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Diazotization + Thionyl Chloride | 3-Aminopyridine (substituted) | NaNO2, NaBF4, SOCl2, CuCl | 90–95 | High yield, mild conditions, scalable | Requires low temperature control |
| Sulfonation + Phosphorus Pentachloride | 3-Benzyloxy-pyridine | Chlorosulfonic acid, PCl5, chlorobenzene | High | High purity, avoids byproducts | Use of hazardous reagents |
| Direct sulfonamide formation | This compound | Amine, triethylamine, CH2Cl2 | 85–95 | Efficient coupling, mild conditions | Requires prior preparation of sulfonyl chloride |
Research Findings and Practical Considerations
- The diazotization route with fluoborate intermediate is preferred for industrial scale due to safety and environmental benefits.
- Use of chlorobenzene or trifluoromethylbenzene as solvents in chlorination steps improves product purity and safety.
- The hydrochloride salt form of 3-Benzyloxy-pyridine-2-sulfonyl chloride is stable and reactive for downstream transformations.
- Temperature control (0–5 °C) is critical in diazotization and chlorination to minimize side reactions and degradation.
- Purification techniques such as silica gel chromatography and aqueous work-up are essential for high purity.
Summary Table of Preparation Conditions for this compound
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Diazotization | 3-Benzyloxy-2-aminopyridine, NaNO2, NaBF4, HCl | 0–5 | 30–60 min | ~95 | Formation of diazonium fluoborate |
| Chlorination | Thionyl chloride, CuCl catalyst | 0–5 | Overnight | ~90 | Extraction with DCM, washing |
| Salt Formation | Treatment with HCl to form hydrochloride salt | Ambient | 1–2 h | Quantitative | Stabilizes sulfonyl chloride |
| Sulfonamide coupling | Amine, triethylamine, CH2Cl2 | 0–25 | 0.5–24 h | 85–95 | Mild, efficient coupling |
Q & A
Q. What are the common synthetic routes for preparing 3-Benzyloxy-pyridine-2-sulfonyl chloride hydrochloride?
The synthesis typically involves sulfonation of the pyridine ring followed by chlorination. For example, analogous sulfonyl chlorides are synthesized via reactions with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . Safety protocols, such as using inert atmospheres and moisture-free environments, are critical to avoid hydrolysis of the sulfonyl chloride group .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR spectroscopy for structural confirmation of the benzyloxy and sulfonyl chloride groups.
- HPLC (≥95.0% purity verification) and mass spectrometry for molecular weight validation .
- FT-IR to identify functional groups like S=O stretching (~1350 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Store in a dry, cool environment to avoid moisture-induced degradation.
- Follow waste disposal guidelines by segregating chemical waste and consulting professional disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Factorial design experiments (e.g., varying temperature, stoichiometry of chlorinating agents) can identify critical parameters .
- One-pot synthesis strategies, as demonstrated in articaine hydrochloride preparation, may reduce intermediates and improve efficiency .
Q. What challenges arise in resolving structural ambiguities, and how are they addressed?
- X-ray crystallography is ideal for confirming stereochemistry but requires high-quality crystals.
- DFT calculations or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities in substituent positioning or dynamic effects .
Q. How can researchers investigate the compound’s interactions with biological targets?
- Receptor binding assays (e.g., fluorescence polarization, SPR) quantify affinity for enzymes or receptors.
- Molecular docking simulations predict binding modes, guiding mutagenesis studies to validate interaction sites .
Q. What methodologies assess the compound’s stability under varying conditions?
- Forced degradation studies (e.g., exposure to heat, light, pH extremes) monitored via HPLC identify degradation pathways.
- Kinetic modeling (e.g., zero/first-order plots) quantifies degradation rates and shelf-life predictions .
Q. How should contradictory data on compound stability be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

